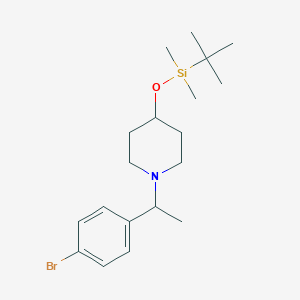

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

描述

属性

IUPAC Name |

[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BrNOSi/c1-15(16-7-9-17(20)10-8-16)21-13-11-18(12-14-21)22-23(5,6)19(2,3)4/h7-10,15,18H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMZEHJDDMDFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133093 | |

| Record name | Piperidine, 1-[1-(4-bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-36-2 | |

| Record name | Piperidine, 1-[1-(4-bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-[1-(4-bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a bromophenyl group and a tert-butyldimethylsilyl (TBDMS) protected ethyl group, which contributes to its unique properties and potential applications in drug development.

- Molecular Formula : C19H32BrNOSi

- Molar Mass : 398.45 g/mol

- Density : 1.14 g/cm³ (predicted)

- Boiling Point : 396.5 °C (predicted)

- pKa : 7.69 (predicted)

Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This interaction suggests potential implications for mood regulation and neuropharmacology, although further research is warranted to elucidate its binding affinities and mechanisms of action at specific receptor sites .

Antimicrobial Properties

Research has highlighted the antibacterial activity of compounds structurally related to this compound. For instance, derivatives containing similar moieties have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The activity is often assessed using methods such as the agar disc-diffusion technique, where compounds are tested at concentrations around 1 mM .

Neuropharmacological Effects

The compound's structural configuration suggests it may modulate central nervous system activity. Studies focusing on piperidine derivatives have indicated that they can influence receptor activity related to neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .

Study on Antibacterial Activity

A study conducted on related compounds demonstrated significant inhibitory effects against E. coli and S. aureus. Compounds with similar structural features exhibited IC50 values ranging from 200 nM to 1.4 μM against these pathogens, indicating a promising antibacterial profile for derivatives of piperidine .

Neuropharmacological Research

In a neuropharmacological context, research has shown that certain piperidine derivatives can selectively inhibit specific kinases involved in neurotransmitter signaling pathways. This selectivity could position this compound as a candidate for further exploration in treating neuropsychiatric disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)piperazine | Structure | Lacks ethyl and TBDMS groups; simpler structure |

| 1-(1-(3-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperazine | Structure | Bromine at meta position; affects reactivity |

| 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazine | Structure | Focuses on silyl protection without halogen influence |

科学研究应用

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound's structure suggests potential biological activity. Preliminary studies indicate that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction could lead to developments in treatments for neurological disorders or mood-related conditions.

Case Studies:

- Neurotransmitter Modulation : Research has shown that similar compounds can modulate neurotransmitter levels, suggesting that further investigation into this compound could yield significant insights into its therapeutic potential .

Drug Development

Due to its unique chemical structure, this compound can serve as a lead in drug development, particularly for designing new pharmacological agents targeting specific receptors.

Case Studies:

- Lead Compound for Antidepressants : Compounds with similar structures have been explored as potential antidepressants, indicating that this compound may also exhibit similar properties .

Material Science

The tert-butyldimethylsilyl group provides stability and protection, making this compound suitable for applications in material sciences, such as the development of new polymers or coatings.

Case Studies:

- Polymer Synthesis : The ability to modify the tert-butyldimethylsilyl group allows for the creation of novel polymeric materials with enhanced properties .

相似化合物的比较

Key Observations :

- Sulfonyl vs. Ethyl Groups : The sulfonyl analog (CAS 1704065-56-4) exhibits higher molecular weight and polarity due to the sulfonyl group, making it suitable for targeting polar enzyme active sites.

- Halogen Positioning : Fluorination at the 3- and 5-positions (CAS 1704073-47-1) introduces steric and electronic effects that enhance receptor selectivity compared to the 4-bromoethyl derivative.

Silyl Protecting Group Modifications

| Compound Name | Silyl Group | CAS | Molecular Formula | Boiling Point (°C) | pKa | Key Differences |

|---|---|---|---|---|---|---|

| This compound | TBS (tert-butyldimethylsilyl) | 1704069-36-2 | C₁₉H₃₂BrNOSi | 396.5±37.0 | 7.69±0.10 | Moderate steric bulk, standard deprotection conditions |

| 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine | TBDPS (tert-butyldiphenylsilyl) | 1704096-96-7 | C₃₀H₃₈BrNOSi | N/A | N/A | Increased steric hindrance and lipophilicity |

Key Observations :

- TBDPS vs. TBS : The tert-butyldiphenylsilyl (TBDPS) group in CAS 1704096-96-7 offers greater steric protection and slower deprotection kinetics compared to TBS, making it preferable for multi-step syntheses requiring prolonged hydroxyl group protection.

Piperidine Ring Modifications

Key Observations :

- Ketone vs. Ether Functionalization : The 4-ketone derivatives (e.g., compounds in –10) exhibit distinct electronic profiles compared to the TBS-protected hydroxyl group in the target compound, enabling diverse biological activities such as antimicrobial and anti-inflammatory effects.

准备方法

Preparation of the 4-Bromophenylpiperidine Core

The synthesis of 1-(4-bromophenyl)piperidine is a critical precursor step. According to a recent patent (CN112645902A), the compound can be synthesized via a two-step process starting from bromobenzene and piperidine:

Step 1: Formation of N-phenylpiperidine

Bromobenzene, piperidine, and sulfolane are mixed, and a strong base such as potassium tert-butoxide or sodium tert-amylate is added. The mixture is heated to 150–180 °C to promote nucleophilic aromatic substitution, forming N-phenylpiperidine.

Typical molar ratios: bromobenzene : piperidine : base = 1 : 1.0–1.1 : 1.5–2.0.

Yields reported are high, around 84–88%.

Example conditions:- Bromobenzene (50 g, 0.318 mol)

- Piperidine (28.5 g, 0.334 mol)

- Potassium tert-butoxide (64.2 g, 0.572 mol)

- Sulfolane solvent, heated at 160–165 °C for 3–4 hours.

Step 2: Bromination to 1-(4-bromophenyl)piperidine

The N-phenylpiperidine is then brominated selectively at the para position using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents like dichloromethane or acetonitrile.

The reaction is catalyzed by tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) to improve para-selectivity.

Reaction temperature is controlled between 15–40 °C.

Yields range from 85% to 90%.

Purification is achieved by vacuum distillation or recrystallization using dichloromethane/n-heptane (1:4) solvent system.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. N-phenylpiperidine formation | Bromobenzene, piperidine, K tert-butoxide, sulfolane, 160 °C, 3–4 h | 84–88 | High purity, GC and HPLC confirmed |

| 2. Bromination | NBS or DBDMH, catalyst, DCM or MeCN, 15–40 °C, 5–8 h | 85–90 | Para-selective bromination, catalyst improves selectivity |

Installation of the tert-Butyldimethylsilyl (TBDMS) Protecting Group

The hydroxyl group on the piperidine ring is protected as a TBDMS ether to afford 4-((tert-butyldimethylsilyl)oxy)piperidine. The general procedure is:

- Silylation of the hydroxyl group:

The hydroxyl-containing piperidine derivative is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent (e.g., dichloromethane or DMF) at room temperature. - Reaction conditions:

Typically, the reaction proceeds smoothly at ambient temperature over several hours. - Purification:

The product is purified by column chromatography or recrystallization.

This step is standard in organic synthesis for protecting alcohols and is expected to proceed with high yield and selectivity.

Summary of the Overall Synthetic Route

The overall preparation of 1-(1-(4-bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can be summarized as follows:

| Step No. | Transformation | Key Reagents/Conditions | Expected Yield | Comments |

|---|---|---|---|---|

| 1 | Formation of N-phenylpiperidine | Bromobenzene, piperidine, K tert-butoxide, sulfolane, 160 °C | 84–88% | High purity intermediate |

| 2 | Para-selective bromination | NBS or DBDMH, catalyst, DCM or MeCN, 15–40 °C | 85–90% | Catalyst improves selectivity |

| 3 | N-Ethylation at nitrogen | Ethyl electrophile or reductive amination | Variable | Requires optimization for stereochemistry |

| 4 | TBDMS protection of hydroxyl | TBDMS-Cl, imidazole, DCM, rt | High | Standard silylation procedure |

Research Findings and Considerations

- The nucleophilic aromatic substitution to form N-phenylpiperidine from bromobenzene and piperidine under basic conditions is efficient and scalable, avoiding expensive palladium catalysts.

- The bromination step benefits significantly from the use of tetra-n-butylammonium tetraphenylborate catalyst, which enhances para-selectivity and yield.

- The TBDMS protection step is a routine and well-established procedure, ensuring stability of the hydroxyl group during subsequent synthetic manipulations.

- The N-ethylation step may require tailored conditions depending on the desired stereochemistry and substitution pattern; literature reports suggest palladium-catalyzed α-arylation or reductive amination methods as viable approaches.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine and characterizing its purity?

- Synthesis : Utilize nucleophilic substitution or coupling reactions between bromophenoxy derivatives (e.g., 4-bromophenethyl bromide) and tert-butyldimethylsilyl-protected piperidine precursors. For example, tert-butyldimethylsilyl (TBS) groups are often introduced via silylation reactions under anhydrous conditions to protect hydroxyl groups .

- Characterization : Confirm purity via HPLC (≥95% purity threshold) and structural validation using H/C NMR, FT-IR (e.g., C-Br stretch at ~550 cm, Si-O stretch at ~1100 cm), and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Emergency Measures : Ensure access to eyewash stations and chemical showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s stability and reactivity in synthetic workflows?

- Stability : The TBS group enhances steric protection of the piperidine oxygen, preventing undesired side reactions (e.g., oxidation or nucleophilic attacks) during multi-step syntheses. This is critical in maintaining regioselectivity in cross-coupling reactions .

- Reactivity : The TBS group can be selectively removed under mild acidic conditions (e.g., HF-pyridine or TBAF) to regenerate the hydroxyl group for downstream functionalization .

Q. What structural analogs of this compound exhibit comparable or divergent biological activities, and how can SAR studies guide optimization?

- Analog Comparison :

- SAR Insights : The 4-bromophenyl group enhances lipophilicity and target binding affinity in CNS-targeting compounds, while bulkier substituents (e.g., TBS) may reduce metabolic clearance .

Q. What experimental strategies can resolve discrepancies in reported biological activity data for this compound?

- Purity Verification : Re-evaluate compound purity via LC-MS to rule out contaminants (e.g., residual solvents or byproducts) that may skew activity assays .

- Assay Conditions : Standardize assay parameters (e.g., pH, temperature, and solvent/DMSO concentration) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can solubility challenges be addressed during in vitro pharmacological studies?

- Formulation : Use co-solvents (e.g., PEG-400 or cyclodextrins) or prepare stable salt forms (e.g., hydrochloride salts) to enhance aqueous solubility. For example, dihydrochloride derivatives of piperidine analogs show improved stability and solubility .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions while retaining the TBS-protected core .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (10–50%) to separate the target compound from silylation byproducts. Confirm fractions via TLC (R ~0.4 in 3:7 EtOAc/hexane) .

- Crystallization : Recrystallize from dichloromethane/hexane mixtures to obtain high-purity crystals for X-ray diffraction studies .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The TBS group typically confers stability against hydrolysis compared to unprotected analogs .

- Light Sensitivity : Use amber glass vials to prevent photodegradation of the bromophenyl moiety, which is prone to radical-mediated breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。